molecular formula C18H19N5O4S B2858956 2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide CAS No. 2034558-93-3

2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Cat. No. B2858956
CAS RN: 2034558-93-3
M. Wt: 401.44
InChI Key: GBMMSNVRWKNHLH-UHFFFAOYSA-N
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Description

The compound “2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Scientific Research Applications

Labeling and Imaging Studies

  • Synthesis for Labeling : Compounds similar to 2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide have been synthesized for labeling with carbon-14, aimed at facilitating studies that require tracing or imaging, such as in pharmacokinetics or metabolic research (Noel, Benakis, Herbert, Pichat, & Thominet, 1972).

Drug Discovery and Development

  • Novel Drug Candidates : Research into structurally similar compounds has led to the development of new potential PET (Positron Emission Tomography) agents for imaging specific cancer markers, such as B-Raf(V600E) in cancers, showcasing the role of these compounds in advancing cancer diagnosis and treatment strategies (Wang, Gao, Miller, & Zheng, 2013).
  • Glucokinase Activators : Derivatives have been identified as potent glucokinase activators, indicating potential therapeutic applications for type 2 diabetes mellitus treatment. This research underscores the utility of such compounds in discovering new treatments for chronic conditions (Park, Lee, Hyun, Lee, Choi, Kim, Chong, Kim, & Nam, 2014).

Material Science

  • Electroactive Materials : Some derivatives have been utilized as electroactive materials for the preparation of selective electrodes, demonstrating their utility in analytical chemistry and sensor technology. For example, a PVC-based Zn2+-selective electrode developed using sulpiride drug showcases the application of these compounds in creating selective and sensitive detection systems for metal ions (Saleh & Gaber, 2001).

Antiviral and Antimicrobial Research

  • Antiviral Activity : The exploration of benzamide-based compounds in the synthesis of novel structures has resulted in findings of significant antiavian influenza virus activity, illustrating the potential of these compounds in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
  • Antimicrobial Agents : Series of pyridines and pyridine-based sulfa-drugs have been reported as antimicrobial agents, signifying the role of these compounds in addressing microbial resistance and developing new antimicrobial therapies (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Future Directions

Pyrazole compounds, such as “2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide”, have shown promising pharmacological effects, suggesting they could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-methoxy-5-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-23-11-14(10-21-23)13-5-12(7-20-9-13)8-22-28(25,26)15-3-4-17(27-2)16(6-15)18(19)24/h3-7,9-11,22H,8H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMMSNVRWKNHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

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